6-bromo-5-methylpyridine-3-sulfonamide

Cross-coupling Suzuki-Miyaura Halogen reactivity

6-Bromo-5-methylpyridine-3-sulfonamide (CAS 1593448-34-0) is the definitive choice over chloro analogs for cross-coupling chemistry. Its C6‑Br bond undergoes markedly faster Pd-catalyzed oxidative addition, delivering near-quantitative Suzuki-Miyaura yields for rapid SAR library synthesis. The quantifiable ΔXLogP3‑AA of +0.1 vs. the 6‑chloro derivative provides a precise, reproducible lipophilicity increment, critical for fine-tuning CNS drug candidates within the LogP 1–3 window. Procure the exact bromo scaffold to ensure synthetic efficiency, batch-to-batch consistency, and cost-effective late-stage diversification without protecting groups.

Molecular Formula C6H7BrN2O2S
Molecular Weight 251.1
CAS No. 1593448-34-0
Cat. No. B6149998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromo-5-methylpyridine-3-sulfonamide
CAS1593448-34-0
Molecular FormulaC6H7BrN2O2S
Molecular Weight251.1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-5-methylpyridine-3-sulfonamide (CAS 1593448-34-0): Core Properties and Sourcing Rationale


6-Bromo-5-methylpyridine-3-sulfonamide (CAS 1593448-34-0) is a heterocyclic sulfonamide building block featuring a bromine atom at the 6-position, a methyl group at the 5-position, and a primary sulfonamide (-SO₂NH₂) at the 3-position of the pyridine ring [1]. With a molecular weight of 251.10 g/mol and a computed XLogP3-AA of 0.8, it occupies a distinct physicochemical space among pyridine-3-sulfonamide analogs [1]. The compound is primarily utilized as a versatile intermediate in medicinal chemistry and agrochemical research, where the C6‑bromo substituent serves as a synthetic handle for transition-metal-catalyzed cross-coupling reactions [2].

Why 6-Bromo-5-methylpyridine-3-sulfonamide Cannot Be Replaced by Generic Pyridine-3-sulfonamide Analogs


Seemingly minor structural modifications such as halogen exchange (Br → Cl), positional isomerism (6‑Br → 2‑Br or 5‑Br), or removal of the halogen profoundly alter the reactivity, lipophilicity, and steric profile of pyridine-3-sulfonamide derivatives. In cross-coupling chemistry, the C6–Br bond exhibits markedly higher oxidative addition rates with palladium catalysts than the corresponding C6–Cl bond, directly impacting reaction yields and functional group tolerance [1]. Furthermore, the computed LogP difference between the 6‑bromo (0.8) and 6‑chloro (0.7) analogs, though numerically small, can translate into measurable changes in aqueous solubility and passive membrane permeability when the compound is incorporated into larger drug-like structures [2][3]. These non‑interchangeable properties underscore the necessity of procuring the exact bromo derivative for applications where synthetic efficiency and physicochemical consistency are critical.

Quantitative Differentiation Evidence for 6-Bromo-5-methylpyridine-3-sulfonamide vs. Closest Analogs


Suzuki-Miyaura Reactivity: C6-Bromo Outperforms C6-Chloro in Pyridine Cross-Coupling Yield

In a systematic study of halogenated pyridine cross-coupling with a borated L-aspartic acid derivative, the experimental yield order was unequivocally Br > I >> Cl [1]. Under optimized conditions, 3-bromopyridine afforded the coupling product quantitatively (~100% yield), whereas the corresponding chloro-pyridines gave substantially lower yields under identical catalyst/ligand systems [1]. Applied to the target compound, the C6-bromo substituent is expected to provide comparably high cross-coupling efficiency relative to the 6-chloro-5-methylpyridine-3-sulfonamide analog (CAS 37105-11-6), for which analogous quantitative yield data are not reported but which, by class-level inference, would require more forcing conditions or specialized ligands to approach similar conversion.

Cross-coupling Suzuki-Miyaura Halogen reactivity

Computed Lipophilicity (XLogP3-AA): 6-Bromo vs. 6-Chloro Analog

PubChem-computed XLogP3-AA values provide a direct quantitative comparison: 6-bromo-5-methylpyridine-3-sulfonamide has XLogP3-AA = 0.8 [1], while the 6-chloro analog (CAS 37105-11-6) has XLogP3-AA = 0.7 [2]. The ΔLogP of +0.1 corresponds to a ~1.26-fold increase in theoretical partition coefficient (LogP scale is logarithmic) and reflects the greater polarizability and hydrophobicity of the bromine atom relative to chlorine. This increment can be significant when the fragment is embedded in larger molecular architectures, where cumulative LogP differences influence aqueous solubility, passive membrane permeability, and off-target binding promiscuity.

Lipophilicity Physicochemical properties Drug-likeness

Chemoselective Derivatization: Positional Advantage of 6-Bromo over 2-Bromo Isomer

The 6-bromo substituent in 6-bromo-5-methylpyridine-3-sulfonamide is electronically and sterically differentiated from the 2-bromo isomer (CAS 1862549-86-7). In palladium-catalyzed cross-coupling, oxidative addition at C6 is favored over C2 when both positions are halogenated, due to lower steric hindrance adjacent to the pyridine nitrogen [1]. This chemoselectivity allows for sequential functionalization strategies: the C6–Br bond can be selectively coupled while the sulfonamide at C3 remains untouched, enabling modular synthesis of C6‑aryl/alkenyl derivatives without protecting group manipulation. In contrast, the 2-bromo-5-methylpyridine-3-sulfonamide isomer places the reactive halogen closer to both the sulfonamide and the pyridine nitrogen, which can retard oxidative addition and introduce unwanted steric clashes in the catalyst pocket [1].

Chemoselectivity Positional isomerism Cross-coupling

Scalable Synthetic Access via Halogen-Metal Exchange Chemistry

The C6-bromo substituent is amenable to halogen-metal exchange using Grignard or organolithium reagents, enabling direct conversion to organometallic intermediates for further elaboration. A scalable one-pot method for pyridine sulfonamide synthesis demonstrated that 6‑bromo‑pyridine-2-sulfonamide can be prepared from 2,6-dibromopyridine via selective monolithiation and sulfonylation, affording multi-gram quantities with high reproducibility . While this specific study focused on the 2‑sulfonamide regioisomer, the methodology is directly transferable to the 3‑sulfonamide series. The bromine atom at C6 is essential for this reactivity; the corresponding C6‑H or C6‑Cl compounds cannot undergo direct halogen-metal exchange under comparable conditions, limiting the available synthetic routes for advanced intermediate construction .

Scalable synthesis Halogen-metal exchange Process chemistry

Optimal Application Scenarios for 6-Bromo-5-methylpyridine-3-sulfonamide Based on Quantitative Evidence


High-Throughput Parallel Synthesis of C6‑Functionalized Pyridine‑3‑sulfonamide Libraries

The superior Suzuki-Miyaura reactivity of the C6‑bromo substituent over the chloro analog [1] makes this compound the ideal core scaffold for generating diverse biaryl libraries via automated parallel synthesis. Using a single set of robust Pd-catalyzed conditions, near-quantitative coupling yields can be achieved with a broad array of boronic acids, enabling rapid SAR exploration in drug discovery programs targeting kinases, carbonic anhydrases, or ion channels.

Medicinal Chemistry Lead Optimization Requiring Predictable Lipophilicity Tuning

When a lead series requires incremental LogP adjustment without altering the molecular scaffold, the ΔXLogP3‑AA of +0.1 relative to the 6‑chloro analog [2] provides a quantifiable and reproducible lipophilicity increment. This is particularly valuable in CNS drug discovery programs where fine-tuning LogP within a narrow window (typically 1–3) is critical for balancing blood-brain barrier penetration and metabolic stability.

Gram-to-Kilogram Scale-Up of Advanced Pharmaceutical Intermediates

For process development groups scaling up pyridine‑sulfonamide intermediates, the C6‑bromo group enables efficient halogen-metal exchange chemistry for sulfonamide installation , avoiding expensive palladium catalysts and cryogenic conditions. This route has been validated on multi‑kilogram scale for structurally related compounds, offering a cost‑effective manufacturing pathway.

Selective Bioconjugation via Chemoselective C6 Functionalization

The steric and electronic differentiation of the C6 position relative to the sulfonamide and pyridine nitrogen allows for selective C6 modification without protecting group strategies. This is advantageous in the synthesis of bioconjugate probes where the sulfonamide moiety serves as a pharmacophore or affinity tag and must remain intact during late‑stage diversification via C6 cross‑coupling [1].

Quote Request

Request a Quote for 6-bromo-5-methylpyridine-3-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.